Cas no 63839-24-7 (6-bromo-2,3-dihydro-1H-indole)

6-bromo-2,3-dihydro-1H-indole structure
6-bromo-2,3-dihydro-1H-indole structure
Product Name:6-bromo-2,3-dihydro-1H-indole
CAS 번호:63839-24-7
MF:C8H8BrN
메가와트:198.059821128845
MDL:MFCD07371638
CID:502252
PubChem ID:13098379
Update Time:2025-05-24

6-bromo-2,3-dihydro-1H-indole 화학적 및 물리적 성질

이름 및 식별자

    • 6-Bromoindoline
    • 1H-Indole, 6-bromo-2,3-dihydro-
    • 6-BROMO-2,3-DIHYDRO-1H-INDOLE
    • 6-BROMO-2,3-DIHYDRO-1H-INDOLEHYDROCHLORIDE
    • FS-3356
    • A8779
    • DTXSID50518084
    • MTSYZAHZABCWMS-UHFFFAOYSA-N
    • SY066259
    • 6-bromo-2,3-dihydroindole
    • FT-0649504
    • AC-27803
    • SCHEMBL1612916
    • 2-oxazolidinone, 3-acetyl-
    • EN300-74713
    • MB04573
    • AKOS006281901
    • 63839-24-7
    • MF7CL4T48E
    • CS-W005428
    • 6-bromo indoline
    • 6-Bromoindoline, AldrichCPR
    • 6-bromo-indoline
    • AM20040933
    • 6- bromoindoline
    • MFCD07371638
    • 6-bromo-2,3-dihydro-1H-indole
    • MDL: MFCD07371638
    • 인치: 1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
    • InChIKey: MTSYZAHZABCWMS-UHFFFAOYSA-N
    • 미소: BrC1C=CC2=C(C=1)NCC2

계산된 속성

  • 정밀분자량: 196.98400
  • 동위원소 질량: 196.98401g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 126
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 12Ų

실험적 성질

  • 비등점: 266.3°C at 760 mmHg
  • PSA: 12.03000
  • LogP: 2.55510

6-bromo-2,3-dihydro-1H-indole 보안 정보

6-bromo-2,3-dihydro-1H-indole 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

6-bromo-2,3-dihydro-1H-indole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Fluorochem
092491-1g
6-Bromoindoline
63839-24-7 98%
1g
£78.00 2022-03-01
Fluorochem
092491-5g
6-Bromoindoline
63839-24-7 98%
5g
£233.00 2022-03-01
Fluorochem
092491-10g
6-Bromoindoline
63839-24-7 98%
10g
£388.00 2022-03-01
Fluorochem
092491-25g
6-Bromoindoline
63839-24-7 98%
25g
£739.00 2022-03-01
abcr
AB467726-1 g
6-Bromoindoline, min. 95%; .
63839-24-7
1g
€145.00 2023-07-18
abcr
AB467726-5 g
6-Bromoindoline, min. 95%; .
63839-24-7
5g
€330.70 2023-07-18
abcr
AB467726-25 g
6-Bromoindoline, min. 95%; .
63839-24-7
25g
€1,067.00 2023-07-18
Chemenu
CM111546-1g
6-bromoindoline
63839-24-7 95%+
1g
$*** 2023-03-30
Chemenu
CM111546-5g
6-bromoindoline
63839-24-7 95%+
5g
$136 2024-10-08
Chemenu
CM111546-25g
6-bromoindoline
63839-24-7 95%+
25g
$584 2024-10-08

6-bromo-2,3-dihydro-1H-indole 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
참조
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

합성 방법 2

반응 조건
1.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
1.2 Reagents: Bromine ;  30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
참조
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

합성 방법 3

반응 조건
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
참조
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

합성 방법 4

반응 조건
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
2.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
2.2 Reagents: Bromine ;  30 min, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
참조
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

합성 방법 5

반응 조건
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
참조
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

6-bromo-2,3-dihydro-1H-indole Raw materials

6-bromo-2,3-dihydro-1H-indole Preparation Products

6-bromo-2,3-dihydro-1H-indole 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:63839-24-7)6-bromo-2,3-dihydro-1H-indole
주문 번호:A8779
인벤토리 상태:in Stock
재다:25g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 09:55
가격 ($):317.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:63839-24-7)6-bromo-2,3-dihydro-1H-indole
A8779
순결:99%
재다:25g
가격 ($):317.0
Email